molecular formula C8H15NO2 B175068 Methyl 1,3-dimethylpyrrolidine-3-carboxylate CAS No. 114725-00-7

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No.: B175068
CAS No.: 114725-00-7
M. Wt: 157.21 g/mol
InChI Key: AJHMLHHIBYJZNW-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylpyrrolidine-3-carboxylate: is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with methyl groups at the 1 and 3 positions and a carboxylate ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-2-butanone with ammonia and formaldehyde can yield the desired pyrrolidine ring. The subsequent esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, produces this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1,3-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with target proteins or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2-dimethylpyrrolidine-3-carboxylate
  • Methyl 1,3-dimethylpyrrolidine-2-carboxylate
  • Ethyl 1,3-dimethylpyrrolidine-3-carboxylate

Uniqueness

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.

Properties

IUPAC Name

methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLHHIBYJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556780
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114725-00-7
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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